REACTION_CXSMILES
|
[H-].[Na+].[F:3][C:4]([F:8])([F:7])[CH2:5][OH:6].Br[CH2:10][C:11]([OH:13])=[O:12].O>C1(C)C=CC=CC=1>[F:3][C:4]([F:8])([F:7])[CH2:5][O:6][CH2:10][C:11]([OH:13])=[O:12] |f:0.1|
|
Name
|
|
Quantity
|
41.7 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
52.02 g
|
Type
|
reactant
|
Smiles
|
FC(CO)(F)F
|
Name
|
|
Quantity
|
72.45 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
this mixture was stirred at room temperature for 0.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 3-neck 2-liter round-bottom flask equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
ADDITION
|
Details
|
condenser and addition funnel
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 48 hours
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mixture to room temperature
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with ether (3×75 ml)
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with ether (3×100 ml)
|
Type
|
WASH
|
Details
|
the combined extracts washed with saturated sodium chloride solution (1×75 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Type
|
DISTILLATION
|
Details
|
Distillation of this oil
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(COCC(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 38.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |